molecular formula C13H15NO4 B591513 (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-hydroxypyrrolidin-1-yl)methanone CAS No. 1272966-06-9

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-hydroxypyrrolidin-1-yl)methanone

Cat. No. B591513
CAS RN: 1272966-06-9
M. Wt: 249.266
InChI Key: KKGLSUFGUMIMAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-hydroxypyrrolidin-1-yl)methanone, also known as DHBPM, is a synthetic compound of the benzo[b][1,4]dioxin family. It is a novel compound with a wide range of potential applications, including scientific research and drug development. DHBPM has been studied for its unique biochemical and physiological effects and has been found to have a range of advantages and limitations for laboratory experiments.

Scientific Research Applications

Inhibitors of B-Raf Kinase

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-hydroxypyrrolidin-1-yl)methanone and its derivatives have been synthesized and evaluated for their inhibitory activities against B-Raf kinase, a protein that plays a significant role in the regulation of cell growth and division. One compound, in particular, exhibited potent biological activity against the B-Raf(V600E) mutation and the WM266.4 human melanoma cell line (Yang et al., 2012).

Synthesis of Phenolic Compounds

In a study on phytochemicals from the stem wood of Sorbus lanata, novel phenolic compounds with structures similar to this compound were synthesized. These compounds displayed significant antioxidant activities, suggesting potential applications in health and wellness (Uddin et al., 2013).

Antimicrobial and Antioxidant Activities

Derivatives of this compound have been synthesized and assessed for antimicrobial and antioxidant activities. Some derivatives displayed high activity against bacteria such as Staphylococcus aureus and Salmonella typhimurium, as well as the fungus Candida albicans. These findings indicate the potential of these compounds in developing new antimicrobial agents (Bassyouni et al., 2012).

Synthesis of Novel Derivatives

A range of novel derivatives of this compound has been synthesized for various applications. These derivatives include molecules with potential utility in organic synthesis, pharmaceuticals, and possibly material sciences. The structural diversity of these derivatives highlights the versatility of the base compound in chemical synthesis (Patel et al., 2011).

properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-yl-(3-hydroxypyrrolidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c15-9-5-6-14(7-9)13(16)12-8-17-10-3-1-2-4-11(10)18-12/h1-4,9,12,15H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKGLSUFGUMIMAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C(=O)C2COC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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